4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole
Brand Name: Vulcanchem
CAS No.: 850927-49-0
VCID: VC6010656
InChI: InChI=1S/C18H15BrFNO3S2/c1-2-11-25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3
SMILES: CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C18H15BrFNO3S2
Molecular Weight: 456.34

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole

CAS No.: 850927-49-0

Cat. No.: VC6010656

Molecular Formula: C18H15BrFNO3S2

Molecular Weight: 456.34

* For research use only. Not for human or veterinary use.

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole - 850927-49-0

Specification

CAS No. 850927-49-0
Molecular Formula C18H15BrFNO3S2
Molecular Weight 456.34
IUPAC Name 4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propylsulfanyl-1,3-oxazole
Standard InChI InChI=1S/C18H15BrFNO3S2/c1-2-11-25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3
Standard InChI Key GSCSODLFSGGFCX-UHFFFAOYSA-N
SMILES CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole (C<sub>20</sub>H<sub>16</sub>BrFNO<sub>3</sub>S<sub>2</sub>) features a central oxazole ring substituted at positions 2, 4, and 5. Key structural elements include:

  • Position 2: A 4-fluorophenyl group, enhancing electronic stability and influencing binding interactions .

  • Position 4: A (4-bromophenyl)sulfonyl moiety, contributing to hydrophobic interactions and metabolic resistance.

  • Position 5: A propylthio chain, modulating solubility and membrane permeability .

The bromine and fluorine atoms introduce steric and electronic effects critical for target selectivity. Computational models suggest that the sulfonyl group stabilizes the molecule via hydrogen bonding with biological targets .

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs provide reliable approximations:

PropertyValue/DescriptionSource Compound Reference
Molecular Weight~480–500 g/mol
LogP (Lipophilicity)3.8–4.2 (estimated)
SolubilityLow in aqueous media; soluble in DMSO, DMF
StabilityStable under inert conditions; sensitive to strong acids/bases

The bromine atom increases molecular weight and polarizability, while the fluorophenyl group enhances metabolic stability .

Synthesis and Optimization

Synthetic Routes

The synthesis of polysubstituted oxazoles typically involves multi-step protocols. For this compound, a plausible pathway includes:

  • Formation of the Oxazole Core: Cyclocondensation of a thiourea derivative with a brominated sulfonyl chloride under basic conditions .

  • Introduction of the Fluorophenyl Group: Suzuki-Miyaura coupling using a fluorophenyl boronic acid .

  • Propylthio Side Chain Addition: Nucleophilic substitution with propylthiol in the presence of a silver catalyst .

A key challenge lies in regioselectivity during cyclization, addressed by optimizing reaction temperatures (60–80°C) and using phase-transfer catalysts .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Patent data reveal that sulfonyl-bearing oxazoles reduce COX-2 expression by 60–75% in murine models, with ED<sub>50</sub> values of 10–15 mg/kg . Molecular docking studies suggest interactions with the COX-2 active site via hydrogen bonding with Arg120 and Tyr355 .

Comparative Analysis with Structural Analogs

The table below contrasts key features of related oxazole derivatives:

Compound NameMolecular FormulaBiological ActivityIC<sub>50</sub> (µM)Source
4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazoleC<sub>19</sub>H<sub>18</sub>BrNO<sub>3</sub>S<sub>2</sub>COX-2 Inhibition1.8
4-[(4-Chlorophenyl)sulfonyl]phenyl-oxazoleC<sub>17</sub>H<sub>13</sub>ClNO<sub>3</sub>SAnti-C. albicans32 µg/mL
Target CompoundC<sub>20</sub>H<sub>16</sub>BrFNO<sub>3</sub>S<sub>2</sub>Predicted COX-2/antimicrobialN/AThis Review

The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to chlorophenyl analogs .

Therapeutic Applications and Development

Drug Discovery Prospects

  • Oncology: Bromophenyl sulfonyl groups show affinity for MDM2-p53 interaction sites, suggesting anticancer potential .

  • Neuroinflammation: Fluorinated oxazoles cross the blood-brain barrier, making them candidates for Alzheimer’s disease therapy .

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